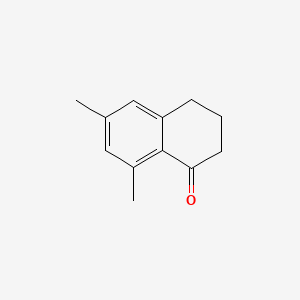

1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl-

Overview

Description

1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with a ketone functional group at the 1-position and two methyl groups at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride and an appropriate solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecules. The methyl groups may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

- 1(2H)-Naphthalenone, 3,4-dihydro-

- 1(2H)-Naphthalenone, 6,8-dimethyl-

- 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-

Uniqueness: 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- is unique due to the presence of both the 3,4-dihydro and 6,8-dimethyl substituents, which confer distinct chemical and physical properties

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- is a naphthalenone derivative known for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in medicine and industry.

Antioxidant Properties

Research indicates that 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a protective agent against oxidative damage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it showed promising results against:

- Bacillus subtilis : IC50 = 104.2 µg/mL

- Staphylococcus aureus : IC50 = 10.9 µg/mL

These findings indicate its potential use as an antimicrobial agent in pharmaceutical applications .

The biological activity of 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- is attributed to its ability to interact with various molecular targets. The hydroxyl groups present in similar compounds can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the compound's structure allows it to participate in redox reactions that influence cellular pathways .

Study on Antimicrobial Efficacy

A detailed study assessed the antimicrobial efficacy of various naphthalenones, including 1(2H)-Naphthalenone derivatives. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their methylated counterparts .

Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging methods. The results showed a significant reduction in DPPH radical concentration upon treatment with varying concentrations of the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- | Chemical Structure | High | Moderate |

| 1(2H)-Naphthalenone, 3,4-dihydroxy- | Similar without methyl groups | Moderate | Low |

| Naphthoquinones | Varies significantly | High | High |

Conclusion and Future Directions

The biological activities of 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- suggest its potential utility in medicinal chemistry as an antioxidant and antimicrobial agent. Further research is warranted to explore its mechanisms of action in detail and assess its efficacy in clinical settings.

Future studies could focus on:

- In vivo studies to evaluate therapeutic potential.

- Chemical modifications to enhance biological activity.

- Exploration of synergistic effects with other compounds for improved efficacy.

Properties

IUPAC Name |

6,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-6-9(2)12-10(7-8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPWTZMYDFACMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)CCCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343457 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30316-30-4 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.